6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its complex structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a 4-chlorobenzyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps:
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Formation of the Triazole Ring: : The synthesis begins with the formation of the triazole ring. This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts under mild conditions.
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Pyrimidine Ring Construction: : The pyrimidine ring is then constructed by reacting the triazole intermediate with appropriate reagents. This step may involve the use of formamidine or other nitrogen-containing compounds to introduce the pyrimidine moiety.
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Substitution Reactions: : The final steps involve the introduction of the 4-chlorobenzyl and p-tolyl groups. These substituents are typically added through nucleophilic substitution reactions, where the triazolopyrimidine core is reacted with 4-chlorobenzyl chloride and p-tolyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
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Substitution: : The compound is susceptible to nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products include 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Products include dihydro derivatives of the triazolopyrimidine core.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on enzymes, receptors, and other proteins.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Research may include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Preclinical studies are conducted to evaluate its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades that alter cellular behavior.
Pathways: The compound’s effects on specific pathways, such as inflammatory or apoptotic pathways, are of particular interest in therapeutic research.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorobenzyl)-3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
6-(4-chlorobenzyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of 6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the 4-chlorobenzyl and p-tolyl groups may enhance its binding affinity to certain targets and improve its overall bioactivity compared to similar compounds.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-12-2-8-15(9-3-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHVLCZEHFKBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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